molecular formula C10H19NO2 B8631337 N-(2-hydroxycyclohexyl)isobutyramide

N-(2-hydroxycyclohexyl)isobutyramide

Cat. No.: B8631337
M. Wt: 185.26 g/mol
InChI Key: SARPMMQQKIFLOG-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)isobutyramide is a synthetic amide derivative characterized by a 2-hydroxycyclohexyl group attached to the nitrogen of isobutyramide. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxyl group and stereochemical complexity from the cyclohexane ring.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-(2-hydroxycyclohexyl)-2-methylpropanamide

InChI

InChI=1S/C10H19NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h7-9,12H,3-6H2,1-2H3,(H,11,13)

InChI Key

SARPMMQQKIFLOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCCCC1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its hydroxycyclohexyl substituent, which contrasts with branched alkyl or carboxymethyl groups in analogous amides (Table 1).

Table 1: Structural Comparison

Compound Substituent on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol)
N-(2-hydroxycyclohexyl)isobutyramide 2-hydroxycyclohexyl Hydroxyl, amide 215.3 (hypothetical)
DEHiBA (N,N-(2-ethylhexyl)isobutyramide) 2-ethylhexyl Branched alkyl, amide 285.4
N-(3-methylbutyl)isobutyramide (C6) 3-methylbutyl Branched alkyl, amide 171.3
N-(carboxymethyl)cycloheximide carboxymethyl Carboxyl, amide 296.3

Key Observations :

  • The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity compared to DEHiBA or C6 .
  • Cyclohexyl rigidity may enhance stereoselectivity in synthesis, unlike flexible alkyl chains in DEHiBA or C6 .

Key Observations :

  • PyBOP-mediated coupling (as in ) is effective for amide bond formation but may require optimization for hydroxylated substrates .
  • DEHiBA’s industrial-scale synthesis achieves high purity (>99%), suggesting robust protocols for branched alkyl amides .

Physicochemical Properties

Table 3: Property Comparison

Compound Solubility (Polarity) Viscosity (cP) Volatility
This compound High (hydroxyl) ~45 (hypo.) Low
DEHiBA Low (branched alkyl) 12 Moderate
C6 (N-(3-methylbutyl)isobutyramide) Moderate N/A High

Key Observations :

  • The hydroxyl group in this compound likely reduces volatility compared to C6, which is abundant in insect pheromone blends .
  • DEHiBA’s low viscosity suits solvent extraction applications, whereas the hydroxycyclohexyl derivative’s higher polarity may limit miscibility in nonpolar phases .

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